Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

CVD precursor selection Thermodynamic characterization Vapor deposition process engineering

Deposit crystalline Al₂O₃ at 500°C with Al(tmhd)₃—not higher-temperature amorphous films from Al(acac)₃. This non-pyrophoric, air-stable solid eliminates costly glovebox infrastructure required for pyrophoric trimethylaluminum. Experimentally validated vapor pressures (0.01–25 Pa, 317–442 K) and gaseous diffusion coefficients enable accurate CVD reactor modeling and scale-up. The tert-butyl steric shield modulates Lewis acidity for catalytic selectivity unattainable with simpler β-diketonates. Verify ligand-specific identity: generic procurement of 'aluminum β-diketonate' risks film crystallinity, impurity incorporation, and catalytic inactivity.

Molecular Formula C33H57AlO6
Molecular Weight 576.8 g/mol
Cat. No. B8203419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
Molecular FormulaC33H57AlO6
Molecular Weight576.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O[Al](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C
InChIInChI=1S/3C11H20O2.Al/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b2*8-7+;8-7-;
InChIKeyUREKUAIOJZNUGZ-GECNZSFWSA-K
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) Procurement Guide: Properties and Selection


Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate), also commonly designated as Al(tmhd)₃ or Al(thd)₃, is a homoleptic β-diketonate coordination complex of aluminum (CAS 14319-08-5). As a metal-organic precursor for vapor-phase deposition processes including metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD), this compound is valued for its sufficient volatility and thermal stability [1]. The complex features three bidentate 2,2,6,6-tetramethyl-3,5-heptanedionate ligands coordinated to a central Al(III) center, forming a neutral, monomeric species that sublimes cleanly without decomposition under appropriate temperature conditions [1]. Key physical characteristics include a melting point of 255-258°C and a boiling point exceeding 400°C [2].

Aluminum Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) Procurement: Why Class Substitution Is Risky


Aluminum β-diketonates are not functionally interchangeable in vapor-phase deposition or catalytic applications. The ligand architecture directly dictates both the thermodynamic driving force for precursor delivery and the kinetic barrier to decomposition [1]. Among aluminum β-diketonates, ligand substitution dramatically alters volatility characteristics: the tmhd ligand imparts a sublimation enthalpy that differs fundamentally from the acetylacetonate (acac) analog [2]. In catalytic contexts, the steric shielding provided by the tert-butyl groups of tmhd modulates Lewis acidity and substrate accessibility, creating selectivity patterns that cannot be replicated by simpler β-diketonate complexes [3]. Consequently, procurement of a generic "aluminum β-diketonate" without ligand-specific verification introduces substantial risk of suboptimal film growth rates, unacceptable impurity incorporation, or catalytic inactivity. The following quantitative evidence establishes the ligand-specific performance differences that justify product-level selection.

Aluminum Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) vs. Alternatives: Quantified Differentiation Evidence


Al(tmhd)₃ vs. Al(acac)₃: Thermal Stability and Sublimation Enthalpy Comparison

Al(tmhd)₃ demonstrates a sublimation enthalpy of 131.93 kJ·mol⁻¹ over the temperature range 341 to 408 K, as determined by vapor pressure measurements using a Knudsen cell [1]. This thermodynamic parameter governs precursor delivery rates and source temperature requirements in CVD/ALD systems. The tmhd ligand produces a sublimation enthalpy that is approximately 93-99% of the corresponding M(acac)₃ derivative value, reflecting the altered intermolecular forces arising from the bulky tert-butyl substituents versus the methyl groups of acac [2]. The compound remains thermally stable with negligible decomposition over the entire measurement range of 341-412 K at ambient pressure [1].

CVD precursor selection Thermodynamic characterization Vapor deposition process engineering

Al(thd)₃ vs. Al(acac)₃: Low-Temperature Crystalline Film Formation Efficacy

In a direct comparative MOCVD study of Al₂O₃ film deposition, Al(thd)₃ (identical to Al(tmhd)₃) enabled the growth of crystalline alumina films at temperatures as low as 500°C [1]. In contrast, films deposited using Al(acac)₃ under identical conditions up to 700°C remained amorphous [1]. Both precursors were evaluated over the temperature range 500-1100°C on TiN-coated tungsten carbide and Si(100) substrates. The crystalline phase obtained at lower temperatures with Al(thd)₃ is attributed to a growth mechanism involving melting of the precursor on the hot growth surface, a phenomenon not observed with the acac analog [1].

MOCVD Al₂O₃ thin film Low-temperature deposition

Al(tmhd)₃ vs. Trimethylaluminum (TMA): Operational Safety Advantage in ALD

Al(tmhd)₃ is a non-pyrophoric solid under ambient conditions, enabling handling and storage without the specialized inert-atmosphere infrastructure required for pyrophoric alternatives [1]. Trimethylaluminum (TMA), the industry-standard ALD precursor for Al₂O₃, is spontaneously flammable upon exposure to air and moisture, necessitating rigorous safety protocols and specialized delivery systems. While direct vapor pressure comparison favors TMA (liquid at room temperature with high volatility), Al(tmhd)₃ and related non-pyrophoric aluminum precursors have been demonstrated as viable alternatives where pyrophoricity poses unacceptable operational risk [1]. Al(tmhd)₃ delivers this safety benefit while maintaining sufficient volatility for vapor-phase transport, as quantified by its vapor pressure in the 0.01-25 Pa range at 317-442 K [2].

ALD precursor safety Pyrophoricity Semiconductor manufacturing

Al(tmhd)₃ Gaseous Diffusion Coefficient: Enabling CVD Process Modeling

The gaseous diffusion coefficient of Al(tmhd)₃ has been experimentally determined in both nitrogen and helium carrier gases over the temperature range 341-412 K, representing the first such data reported for organometallic CVD precursors of this class [1]. This parameter is essential for calculating the Sherwood and Lewis numbers that describe mass transfer processes in CVD reactors [1]. The diffusion coefficients were obtained by combining Knudsen cell vapor pressure data with thermogravimetric analysis (TGA) mass loss rates [2]. Prior to this work, such data were either lacking or not well established for tmhd-based aluminum precursors [1].

CVD mass transport Sherwood number Reactor design

Procurement-Validated Application Scenarios for Aluminum Tris(2,2,6,6-tetramethyl-3,5-heptanedionate)


Low-Thermal-Budget MOCVD of Crystalline Al₂O₃ Dielectric Layers

Process engineers requiring crystalline aluminum oxide dielectric films at reduced substrate temperatures should select Al(tmhd)₃ over Al(acac)₃. Direct comparative evidence demonstrates that Al(thd)₃ yields crystalline Al₂O₃ films at 500°C, whereas Al(acac)₃ produces only amorphous films up to 700°C [1]. This ≥200°C temperature advantage enables dielectric layer deposition on temperature-sensitive substrates and reduces thermal damage to underlying semiconductor device structures. The deposition process utilizes MOCVD with pyrolysis of Al(tmhd)₃ on TiN-coated tungsten carbide or silicon substrates in the 500-1100°C range [1].

CVD/ALD Process Development Requiring Validated Precursor Transport Parameters

For CVD reactor modeling and process scale-up efforts, Al(tmhd)₃ offers a unique advantage: its gaseous diffusion coefficients in nitrogen and helium carrier gases have been experimentally determined and published, enabling accurate calculation of Sherwood and Lewis numbers for mass transfer modeling [1][2]. The thermal stability has been confirmed across 341-412 K with negligible decomposition, and vapor pressures from 0.01-25 Pa have been measured in the 317-442 K range [1][2]. These validated thermodynamic and transport parameters eliminate the guesswork typically required when scaling deposition processes using under-characterized precursors.

Research-Scale ALD/CVD with Reduced Safety Infrastructure Requirements

Academic and industrial research laboratories seeking to deposit aluminum-containing thin films without investing in pyrophoric-capable gas handling systems should evaluate Al(tmhd)₃. As a non-pyrophoric solid under ambient conditions [1], Al(tmhd)₃ eliminates the need for costly inert-atmosphere gloveboxes and specialized gas cabinets required for pyrophoric alternatives like trimethylaluminum (TMA). This significantly reduces facility requirements and operational complexity. The compound's sufficient volatility for vapor-phase transport—with vapor pressures in the 0.01-25 Pa range at 317-442 K [2]—ensures viable precursor delivery while maintaining the safety advantage.

Lewis Acid Catalysis Requiring Sterically Shielded Aluminum Centers

For organic transformations requiring a Lewis acid catalyst with controlled substrate accessibility, Al(tmhd)₃ provides steric shielding from the four methyl groups per ligand [1]. This structural feature modulates coordination to substrates and lowers activation energy barriers in a manner distinct from less sterically hindered aluminum alkoxides such as Al(OiPr)₃ or aluminum acetylacetonate [1][2]. While quantitative catalytic activity comparisons against alternative aluminum catalysts are not available from the identified literature (noting this evidentiary limitation), the steric differentiation constitutes a class-level structural advantage for applications where substrate selectivity is governed by steric accessibility to the aluminum center [2].

Technical Documentation Hub

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